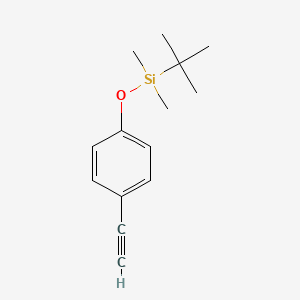

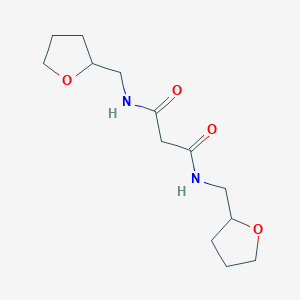

N,N'-bis(oxolan-2-ylmethyl)propanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

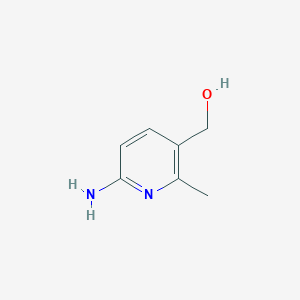

“N,N’-bis(oxolan-2-ylmethyl)propanediamide” is a chemical compound with the formula C13H22N2O4 . It’s used for research purposes .

Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of “N,N’-bis(oxolan-2-ylmethyl)propanediamide” are not available in the search results .Aplicaciones Científicas De Investigación

Catalysis and Chemical Reactions

N,N'-bis(oxolan-2-ylmethyl)propanediamide and its derivatives have been extensively studied for their catalytic activities and chemical reactions. For instance, N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) has been used as a promoter for the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This process demonstrated excellent chemoselectivity between aryl iodides and aryl bromides, tolerating a wide range of functional groups and leading to diverse N-arylation products (Bhunia, De, & Ma, 2022). Additionally, N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), an affordable and readily available bidentate ligand, was found to effectively promote the Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method enabled the coupling of various (hetero)aryl bromides with multiple (hetero)aryl amines and cyclic secondary amines at low temperatures and with high selectivity (Bhunia, Kumar, & Ma, 2017).

Material Science and Engineering

In material science and engineering, this compound derivatives have been used in various applications. For example, a study explored the use of different kinds of entangled networks by varying N-donor ligands. Hydrothermal synthesis involving Zn(II) ions and N-donor ligands resulted in interesting entanglement systems with unique topologies, demonstrating the potential of these compounds in designing novel materials (Yang, Qin, Cheng, & Yao, 2014).

Sensors and Detection Systems

The derivatives of this compound have been developed for use in sensors and detection systems. For instance, new fluorescent sensors with mixed aromatic bicyclic fused rings and pyridyl groups were designed for the selective detection of highly explosive 2,4,6-trinitrophenol (TNP) in water. These sensors exhibited good recyclability and stability, indicating their potential for practical applications in safety and security domains (Chakraborty & Mandal, 2018).

Photodynamic Therapy and Cancer Research

Derivatives of this compound have also been investigated for their applications in photodynamic therapy and cancer research. A study explored the potential of Re(I) organometallic compounds, including N,N-bis(quinolinoyl) Re(I) tricarbonyl complex derivatives, as photosensitizers for photodynamic therapy. These compounds showed significant toxicity to cancer cell lines and increased cytotoxicity upon light irradiation, indicating their potential as novel chemotherapeutic agents (Leonidova, Pierroz, Rubbiani, Heier, Ferrari, & Gasser, 2014).

Propiedades

IUPAC Name |

N,N'-bis(oxolan-2-ylmethyl)propanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4/c16-12(14-8-10-3-1-5-18-10)7-13(17)15-9-11-4-2-6-19-11/h10-11H,1-9H2,(H,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZIBQSZKSDPLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CC(=O)NCC2CCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2413402.png)

![N-(1,3-benzodioxol-5-yl)-2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)acetamide](/img/structure/B2413403.png)

![9-(2-fluorobenzyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2413404.png)

![N-(3-chloro-4-methylphenyl)-2-({6-[(4-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2413408.png)

![1-[1-(Benzotriazol-1-yl)ethyl]benzotriazole](/img/structure/B2413409.png)

![3-(Chlorodifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B2413410.png)

![7-[(4-fluorophenyl)methyl]-3,9-dimethyl-1-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2413414.png)

![2-[(4-Bromophenyl)sulfanyl]-1-morpholino-1-ethanone](/img/structure/B2413415.png)

![1-methyl-3-(2-oxopropyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2413417.png)